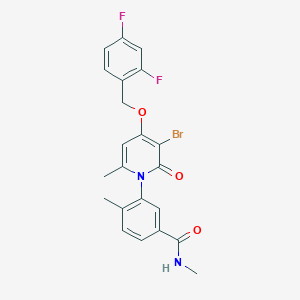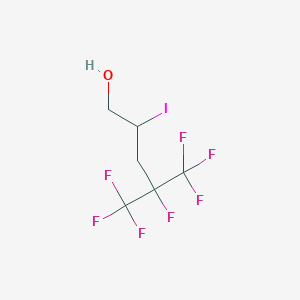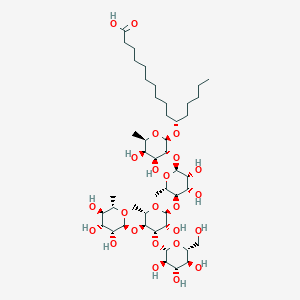
Mammoside J
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mammoside J is a natural compound that is derived from the roots of the traditional Chinese medicinal plant, Anemarrhena asphodeloides. This compound has been found to possess numerous medicinal properties and has attracted the attention of researchers all over the world.
Wirkmechanismus
The mechanism of action of Mammoside J is not yet fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). The compound also inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
Mammoside J has been found to have numerous biochemical and physiological effects. It has been shown to lower blood glucose levels in diabetic mice. The compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Mammoside J has been shown to have a protective effect on the liver and kidneys by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Mammoside J in lab experiments is that it is a natural compound and is therefore less toxic than synthetic compounds. It is also readily available and can be synthesized using a simple and efficient method. However, one of the limitations of using Mammoside J in lab experiments is that its mechanism of action is not yet fully understood. Further research is needed to fully understand the compound's effects.
Zukünftige Richtungen
There are numerous future directions for research on Mammoside J. One potential area of research is its potential use as a treatment for diabetes. Another area of research is its potential use as a treatment for liver and kidney diseases. Further research is also needed to fully understand the compound's mechanism of action and to identify potential drug targets.
Conclusion:
In conclusion, Mammoside J is a natural compound that has numerous potential therapeutic applications. It has been found to possess anti-cancer, anti-inflammatory, and anti-diabetic properties. The compound has also been shown to have a protective effect on the liver and kidneys. Mammoside J has numerous advantages for lab experiments, including its natural origin and simple synthesis method. However, further research is needed to fully understand the compound's mechanism of action and to identify potential drug targets.
Synthesemethoden
Mammoside J can be synthesized using a simple and efficient method. The first step involves the extraction of the root of Anemarrhena asphodeloides using ethanol. The extract is then subjected to column chromatography to obtain the pure compound. The purity of the compound is confirmed using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Mammoside J has been extensively studied for its potential therapeutic applications. It has been found to possess anti-cancer, anti-inflammatory, and anti-diabetic properties. The compound has also been shown to have a protective effect on the liver and kidneys. Mammoside J has been found to be effective against various types of cancer, including breast, lung, and colon cancer.
Eigenschaften
CAS-Nummer |
120583-62-2 |
|---|---|
Produktname |
Mammoside J |
Molekularformel |
C46H82O24 |
Molekulargewicht |
1019.1 g/mol |
IUPAC-Name |
(11S)-11-[(2R,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6S)-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxyhexadecanoic acid |
InChI |
InChI=1S/C46H82O24/c1-6-7-13-16-24(17-14-11-9-8-10-12-15-18-26(48)49)65-46-41(32(55)28(51)21(3)62-46)70-43-36(59)33(56)38(22(4)63-43)67-45-37(60)40(69-44-35(58)31(54)29(52)25(19-47)66-44)39(23(5)64-45)68-42-34(57)30(53)27(50)20(2)61-42/h20-25,27-47,50-60H,6-19H2,1-5H3,(H,48,49)/t20-,21+,22-,23-,24-,25+,27-,28-,29+,30+,31-,32-,33-,34+,35+,36+,37+,38-,39-,40-,41+,42-,43-,44-,45-,46-/m0/s1 |
InChI-Schlüssel |
RMSDLBJXDTYRAX-SRWHAWSISA-N |
Isomerische SMILES |
CCCCC[C@@H](CCCCCCCCCC(=O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)C)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O |
SMILES |
CCCCCC(CCCCCCCCCC(=O)O)OC1C(C(C(C(O1)C)O)O)OC2C(C(C(C(O2)C)OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)C)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O |
Kanonische SMILES |
CCCCCC(CCCCCCCCCC(=O)O)OC1C(C(C(C(O1)C)O)O)OC2C(C(C(C(O2)C)OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)C)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



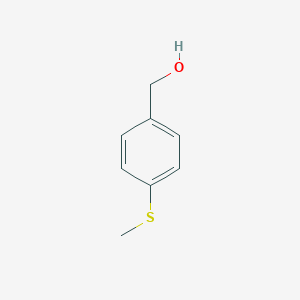
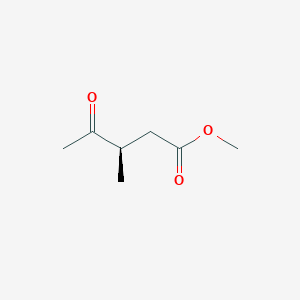
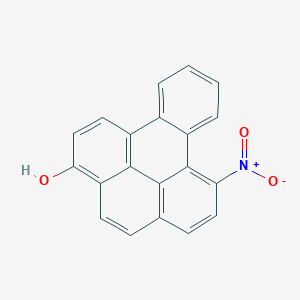
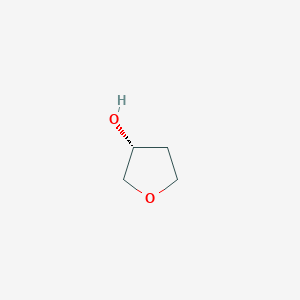

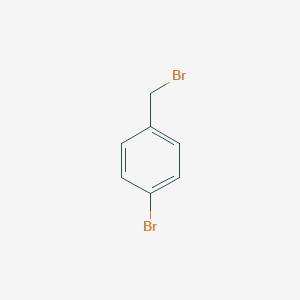
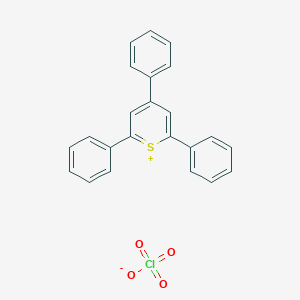
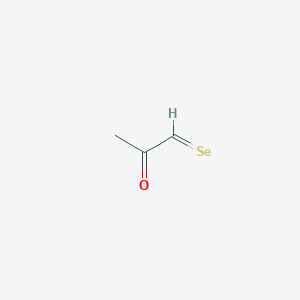
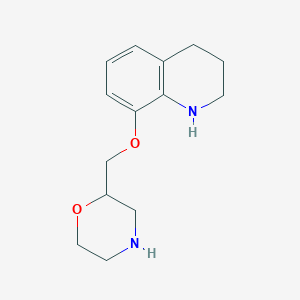
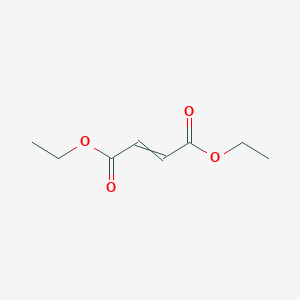
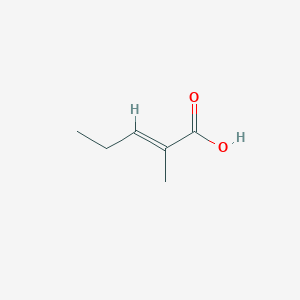
![4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-](/img/structure/B49359.png)
